molecular formula C10H8O3 B1213149 3-Methoxychromen-2-one CAS No. 112117-57-4

3-Methoxychromen-2-one

Cat. No. B1213149
M. Wt: 176.17 g/mol
InChI Key: HQCYVSPJIOJEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxycoumarin is a member of coumarins.

Scientific Research Applications

Synthesis and Characterization

3-Methoxychromen-2-one and its derivatives have been a focus in the field of organic chemistry, particularly in synthesizing novel compounds. For instance, a study presented an efficient method to synthesize 3-methylidenechroman-2-ones and 3-methylchromen-2-ones, which are derivatives of 3-methoxychromen-2-one, through a series of reactions involving Michael addition and Horner–Wadsworth–Emmons reaction (Janecki & Wąsek, 2004).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-methoxychromen-2-one, such as 3-methoxybenzamide, have been identified as potent antistaphylococcal compounds with improved pharmaceutical properties. This research highlights the potential of 3-methoxychromen-2-one derivatives in developing new antibacterial agents (Haydon et al., 2010).

Spectroscopy and Molecular Sensing

3-Methoxychromen-2-one is also significant in spectroscopy and molecular sensing. A study on 3-hydroxychromones, which are closely related to 3-methoxychromen-2-one, demonstrated their application in developing fluorescent dyes capable of responding to solvent perturbations. This research opens avenues for using these compounds in molecular sensors and other spectroscopic applications (Klymchenko et al., 2003).

Enzymatic Reactions and Organic Synthesis

Another study explored the enzymatic reactions involving 3-methoxychromen-2-one derivatives. The research focused on the hydroxylation of aromatic compounds by cytochrome P450 BM3 and its variants, demonstrating the potential of these enzymes in organic synthesis and the modification of 3-methoxychromen-2-one derivatives (Neufeld et al., 2013).

properties

CAS RN

112117-57-4

Product Name

3-Methoxychromen-2-one

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

3-methoxychromen-2-one

InChI

InChI=1S/C10H8O3/c1-12-9-6-7-4-2-3-5-8(7)13-10(9)11/h2-6H,1H3

InChI Key

HQCYVSPJIOJEGA-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2OC1=O

Canonical SMILES

COC1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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